An In-Depth Technical Guide to (2R)-2-but-3-enyloxirane: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (2R)-2-but-3-enyloxirane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(2R)-2-but-3-enyloxirane , a chiral epoxide, is a versatile and valuable building block in modern organic synthesis. Its unique bifunctional nature, possessing both a reactive oxirane ring and a terminal alkene, offers a gateway to a diverse array of complex chiral molecules. This guide provides a comprehensive overview of its physical properties, synthetic methodologies, characteristic reactivity, and its burgeoning applications in the field of drug development.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | - |
| Molecular Weight | 98.14 g/mol | |
| Boiling Point | 120 °C at 760 mmHg | |
| Density | 0.892 g/cm³ | |
| Purity (typical) | ≥97% | |
| Appearance | Liquid | |
| Storage Temperature | Refrigerator |
Synthesis of Enantiopure (2R)-2-but-3-enyloxirane
The primary route to enantiomerically enriched (2R)-2-but-3-enyloxirane is through the asymmetric epoxidation of a suitable precursor. The most common and effective methods are detailed below.
Jacobsen-Katsuki Epoxidation of 1,5-Hexadiene
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes.[1][2][3] This reaction utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom stereoselectively. For the synthesis of (2R)-2-but-3-enyloxirane, 1,5-hexadiene is the logical starting material.
Reaction Scheme:
A simplified workflow for the Jacobsen-Katsuki Epoxidation.
Experimental Protocol:
-
Catalyst Preparation: The chiral (R,R)-Jacobsen catalyst is either purchased or prepared according to established literature procedures.
-
Reaction Setup: To a solution of 1,5-hexadiene in a suitable solvent (e.g., dichloromethane) at a controlled temperature (often 0 °C to room temperature), the Jacobsen catalyst is added.
-
Addition of Oxidant: A stoichiometric oxidant, such as aqueous sodium hypochlorite (bleach), is added slowly to the reaction mixture. The use of a phase-transfer catalyst can be beneficial.
-
Monitoring and Work-up: The reaction progress is monitored by techniques like TLC or GC. Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched (2R)-2-but-3-enyloxirane.
The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of (2R)-2-but-3-enyloxirane stems from the orthogonal reactivity of its epoxide and alkene functionalities.
Nucleophilic Ring-Opening of the Epoxide
The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, proceeding via an SN2 mechanism. This reaction is highly regioselective, with nucleophiles preferentially attacking the less sterically hindered terminal carbon of the epoxide. This ring-opening provides a powerful tool for the introduction of a variety of functional groups with concomitant inversion of stereochemistry at the reaction center.
General Reaction Scheme:
Regioselective attack of a nucleophile on the terminal carbon of the epoxide.
Common nucleophiles include:
-
Azides (e.g., NaN₃): To introduce an amino group precursor.
-
Cyanides (e.g., KCN): For carbon chain extension.
-
Organocuprates (e.g., R₂CuLi): For the formation of new carbon-carbon bonds.
-
Amines (RNH₂): To synthesize chiral amino alcohols.
-
Thiols (RSH): To introduce sulfur-containing functionalities.
Reactions of the Alkene Moiety
The terminal double bond can undergo a wide range of transformations common to alkenes, including:
-
Hydroboration-Oxidation: To yield a primary alcohol.
-
Ozonolysis: To cleave the double bond and form an aldehyde.
-
Metathesis Reactions: For the formation of new carbon-carbon double bonds.
-
Heck, Suzuki, and other cross-coupling reactions: After conversion to a suitable derivative (e.g., a vinyl halide or triflate).
The ability to perform these reactions sequentially with the epoxide ring-opening allows for the construction of complex molecular architectures from a single chiral precursor.
Spectroscopic Characterization
While a dedicated, publicly available spectrum for (2R)-2-but-3-enyloxirane is scarce, its characteristic spectroscopic features can be predicted based on its functional groups.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the oxirane ring, the vinyl group, and the methylene groups. The protons on the epoxide ring would appear as a complex multiplet in the upfield region (typically 2.5-3.5 ppm). The vinyl protons would be observed in the downfield region (around 5.0-6.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the sp³-hybridized carbons of the epoxide ring (typically 45-55 ppm) and the sp²-hybridized carbons of the alkene (around 115-140 ppm).[4]
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the C-H stretching of the alkene at >3000 cm⁻¹ and the C=C stretching around 1640 cm⁻¹.[5][6] The C-O stretching of the epoxide ring would likely appear in the fingerprint region (around 1250 cm⁻¹ and 850-950 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (m/z = 98.14).[7][8][9] Fragmentation patterns would likely involve the loss of small neutral molecules such as ethylene or CO.
Applications in Drug Development
Chiral epoxides are crucial intermediates in the synthesis of enantiomerically pure pharmaceuticals.[5] The stereochemistry of a drug molecule is often critical for its biological activity and safety profile. (2R)-2-but-3-enyloxirane serves as a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications.
While specific examples of blockbuster drugs synthesized directly from (2R)-2-but-3-enyloxirane are not prominently documented in publicly accessible literature, its structural motifs are present in various classes of therapeutic agents. The ability to introduce a stereodefined hydroxyl group and a modifiable four-carbon chain makes it an attractive starting material for the synthesis of:
-
Antiviral agents: Many nucleoside and non-nucleoside reverse transcriptase inhibitors contain chiral hydroxyl groups and flexible side chains.[10][11]
-
Anticancer drugs: The synthesis of complex natural products and their analogs with cytotoxic properties often relies on the use of chiral building blocks.[2][12][13][14]
-
Cardiovascular drugs: Molecules with specific stereochemical requirements are common in this therapeutic area.[1][15][16]
The dual functionality of (2R)-2-but-3-enyloxirane allows for the rapid generation of molecular diversity, a key strategy in modern drug discovery.
Safety and Handling
(2R)-2-but-3-enyloxirane should be handled with care in a well-ventilated fume hood. As with its enantiomer, (2S)-2-but-3-enyloxirane, it is expected to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. It should be stored in a cool, dry place, typically in a refrigerator.
Conclusion
(2R)-2-but-3-enyloxirane is a potent chiral building block with significant potential in synthetic organic chemistry and drug discovery. Its readily accessible synthesis via asymmetric epoxidation and the orthogonal reactivity of its functional groups provide a versatile platform for the construction of complex, enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of such chiral intermediates is set to increase, making a thorough understanding of their properties and reactivity essential for researchers in the field.
References
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Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. Available at: [Link]
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Structure of antiviral drugs proposed for the synthesis of 'molecular... ResearchGate. Available at: [Link]
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Jacobsen epoxidation. Wikipedia. Available at: [Link]
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Jacobsen epoxidation. Grokipedia. Available at: [Link]
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Jacobsen epoxidation. OpenOChem Learn. Available at: [Link]
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(2R)-2-but-3-enyloxirane | CAS#:137688-20-1. Chemsrc. Available at: [Link]
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carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Doc Brown's Chemistry. Available at: [Link]
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Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[2][10][11]triazolo[1,5-c]quinazolines. PubMed. Available at: [Link]
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Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[2][10][11]triazolo[1,5-c]quinazolines. MDPI. Available at: [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]
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Studies on cardiovascular agents. 6. Synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems. PubMed. Available at: [Link]
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Synthesis and selective coronary vasodilatory activity of 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives: novel potassium channel openers. PubMed. Available at: [Link]
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Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9). MDPI. Available at: [Link]
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The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Available at: [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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infrared spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Doc Brown's Chemistry. Available at: [Link]
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C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical .... Doc Brown's Chemistry. Available at: [Link]
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C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for .... Doc Brown's Chemistry. Available at: [Link]
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The mass spectra of the E/Z isomers of but-2-ene (cis/trans isomers of 2-butene). Doc Brown's Chemistry. Available at: [Link]
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C5H10 mass spectrum of 2-methylbut-2-ene (2-methyl-2-butene) fragmentation pattern of m .... Doc Brown's Chemistry. Available at: [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Available at: [Link]
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Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene. American Chemical Society. Available at: [Link]
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Sustainable Epoxidation of 1,5-Hexadiene in a Continuous Flow Reactor: Process Optimisation Using Response Surface Methodology. Lancaster EPrints. Available at: [Link]
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Sharpless epoxidation. Wikipedia. Available at: [Link]
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Sharpless Asymmetric Epoxidation Reaction. Chem 115 Myers. Available at: [Link]
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Sharpless Epoxidation. Organic Chemistry Portal. Available at: [Link]
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Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. PMC. Available at: [Link]
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Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Semantic Scholar. Available at: [Link]
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Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. PMC. Available at: [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
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2-Piperidone type of chiral building block for 3-piperidinol alkaloid synthesis. VBN. Available at: [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link]
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Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. Available at: [Link]
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(2R)-but-3-en-2-ol | C4H8O | CID 6995534. PubChem. Available at: [Link]
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Jacobsen-Katsuki Epoxidations. Wipf Group. Available at: [Link]
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Jacobsen-Katsuki Epoxidation. Organic Chemistry Portal. Available at: [Link]
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Enantioselective epoxidation of nonfunctionalized alkenes catalyzed by recyclable new homochiral bis-diamine. SciEngine. Available at: [Link]
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Regio- and Enantioselective Catalytic Monoepoxidation of Conjugated Dienes: Synthesis of Chiral Allylic cis-Epoxides. ACS Publications. Available at: [Link]
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SharplessEpoxidation. YouTube. Available at: [Link]
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Specific Rotation. Chemistry Steps. Available at: [Link]
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Specific rotation. Wikipedia. Available at: [Link]
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Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Available at: [Link]
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Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. Available at: [Link]
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Determining Refractive Index Experiment. YouTube. Available at: [Link]
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Refractive Indices, Densities and Excess Molar Volumes of Monoalcohols + Water. Moodle@Units. Available at: [Link]
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(a) Natural abundance 2 H-{ 1 H} NMR spectrum of (±)-but-3-en-2-ol.... ResearchGate. Available at: [Link]
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Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. Doc Brown's Chemistry. Available at: [Link]
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2-Methyl-3-buten-2-ol - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
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C-13 NMR spectrum of 2-methylbut-1-ene. Doc Brown's Chemistry. Available at: [Link]
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C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]
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IR Absorption Table. University of Colorado Boulder. Available at: [Link]
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Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. PubMed Central. Available at: [Link]
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A roadmap to engineering antiviral natural products synthesis in microbes. PMC. Available at: [Link]
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Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)-quinazolinone Derivatives. MDPI. Available at: [Link]
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC. Available at: [Link]
-
Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. MDPI. Available at: [Link]
-
Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. MDPI. Available at: [Link]
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Synthesis and Cardiotropic Activity of Linear Methoxyphenyltriazaalkanes. Semantic Scholar. Available at: [Link]
-
(2R)-but-3-yn-2-ol | C4H6O | CID 638102. PubChem. Available at: [Link]##
For Researchers, Scientists, and Drug Development Professionals
(2R)-2-but-3-enyloxirane , a chiral epoxide, is a versatile and valuable building block in modern organic synthesis. Its unique bifunctional nature, possessing both a reactive oxirane ring and a terminal alkene, offers a gateway to a diverse array of complex chiral molecules. This guide provides a comprehensive overview of its physical properties, synthetic methodologies, characteristic reactivity, and its burgeoning applications in the field of drug development.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | - |
| Molecular Weight | 98.14 g/mol | |
| Boiling Point | 120 °C at 760 mmHg | [17] |
| Density | 0.892 g/cm³ | [17] |
| Purity (typical) | ≥97% | |
| Appearance | Liquid | |
| Storage Temperature | Refrigerator |
Synthesis of Enantiopure (2R)-2-but-3-enyloxirane
The primary route to enantiomerically enriched (2R)-2-but-3-enyloxirane is through the asymmetric epoxidation of a suitable precursor. The most common and effective methods are detailed below.
Jacobsen-Katsuki Epoxidation of 1,5-Hexadiene
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes.[1][2][3] This reaction utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom stereoselectively. For the synthesis of (2R)-2-but-3-enyloxirane, 1,5-hexadiene is the logical starting material.
Reaction Scheme:
A simplified workflow for the Jacobsen-Katsuki Epoxidation.
Experimental Protocol:
-
Catalyst Preparation: The chiral (R,R)-Jacobsen catalyst is either purchased or prepared according to established literature procedures.
-
Reaction Setup: To a solution of 1,5-hexadiene in a suitable solvent (e.g., dichloromethane) at a controlled temperature (often 0 °C to room temperature), the Jacobsen catalyst is added.
-
Addition of Oxidant: A stoichiometric oxidant, such as aqueous sodium hypochlorite (bleach), is added slowly to the reaction mixture. The use of a phase-transfer catalyst can be beneficial.
-
Monitoring and Work-up: The reaction progress is monitored by techniques like TLC or GC. Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched (2R)-2-but-3-enyloxirane.
The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of (2R)-2-but-3-enyloxirane stems from the orthogonal reactivity of its epoxide and alkene functionalities.
Nucleophilic Ring-Opening of the Epoxide
The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, proceeding via an SN2 mechanism. This reaction is highly regioselective, with nucleophiles preferentially attacking the less sterically hindered terminal carbon of the epoxide. This ring-opening provides a powerful tool for the introduction of a variety of functional groups with concomitant inversion of stereochemistry at the reaction center.
General Reaction Scheme:
Regioselective attack of a nucleophile on the terminal carbon of the epoxide.
Common nucleophiles include:
-
Azides (e.g., NaN₃): To introduce an amino group precursor.
-
Cyanides (e.g., KCN): For carbon chain extension.
-
Organocuprates (e.g., R₂CuLi): For the formation of new carbon-carbon bonds.
-
Amines (RNH₂): To synthesize chiral amino alcohols.
-
Thiols (RSH): To introduce sulfur-containing functionalities.
Reactions of the Alkene Moiety
The terminal double bond can undergo a wide range of transformations common to alkenes, including:
-
Hydroboration-Oxidation: To yield a primary alcohol.
-
Ozonolysis: To cleave the double bond and form an aldehyde.
-
Metathesis Reactions: For the formation of new carbon-carbon double bonds.
-
Heck, Suzuki, and other cross-coupling reactions: After conversion to a suitable derivative (e.g., a vinyl halide or triflate).
The ability to perform these reactions sequentially with the epoxide ring-opening allows for the construction of complex molecular architectures from a single chiral precursor.
Spectroscopic Characterization
While a dedicated, publicly available spectrum for (2R)-2-but-3-enyloxirane is scarce, its characteristic spectroscopic features can be predicted based on its functional groups.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the oxirane ring, the vinyl group, and the methylene groups. The protons on the epoxide ring would appear as a complex multiplet in the upfield region (typically 2.5-3.5 ppm). The vinyl protons would be observed in the downfield region (around 5.0-6.0 ppm).[18][19]
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the sp³-hybridized carbons of the epoxide ring (typically 45-55 ppm) and the sp²-hybridized carbons of the alkene (around 115-140 ppm).[4][20][21][22]
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the C-H stretching of the alkene at >3000 cm⁻¹ and the C=C stretching around 1640 cm⁻¹.[5][6][23][24][25] The C-O stretching of the epoxide ring would likely appear in the fingerprint region (around 1250 cm⁻¹ and 850-950 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (m/z = 98.14).[7][8][9] Fragmentation patterns would likely involve the loss of small neutral molecules such as ethylene or CO.
Applications in Drug Development
Chiral epoxides are crucial intermediates in the synthesis of enantiomerically pure pharmaceuticals.[15] The stereochemistry of a drug molecule is often critical for its biological activity and safety profile. (2R)-2-but-3-enyloxirane serves as a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications.
While specific examples of blockbuster drugs synthesized directly from (2R)-2-but-3-enyloxirane are not prominently documented in publicly accessible literature, its structural motifs are present in various classes of therapeutic agents. The ability to introduce a stereodefined hydroxyl group and a modifiable four-carbon chain makes it an attractive starting material for the synthesis of:
-
Antiviral agents: Many nucleoside and non-nucleoside reverse transcriptase inhibitors contain chiral hydroxyl groups and flexible side chains.[10][11][26][27]
-
Anticancer drugs: The synthesis of complex natural products and their analogs with cytotoxic properties often relies on the use of chiral building blocks.[2][12][13][14][28]
-
Cardiovascular drugs: Molecules with specific stereochemical requirements are common in this therapeutic area.[1][15][16][29]
The dual functionality of (2R)-2-but-3-enyloxirane allows for the rapid generation of molecular diversity, a key strategy in modern drug discovery.
Safety and Handling
(2R)-2-but-3-enyloxirane should be handled with care in a well-ventilated fume hood. As with its enantiomer, (2S)-2-but-3-enyloxirane, it is expected to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. It should be stored in a cool, dry place, typically in a refrigerator.
Conclusion
(2R)-2-but-3-enyloxirane is a potent chiral building block with significant potential in synthetic organic chemistry and drug discovery. Its readily accessible synthesis via asymmetric epoxidation and the orthogonal reactivity of its functional groups provide a versatile platform for the construction of complex, enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of such chiral intermediates is set to increase, making a thorough understanding of their properties and reactivity essential for researchers in the field.
References
-
Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. Available at: [Link]
-
Structure of antiviral drugs proposed for the synthesis of 'molecular... ResearchGate. Available at: [Link]
-
Studies on cardiovascular agents. 6. Synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems. PubMed. Available at: [Link]
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC. Available at: [Link]
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Specific Rotation. Chemistry Steps. Available at: [Link]
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(2R)-2-but-3-enyloxirane | CAS#:137688-20-1. Chemsrc. Available at: [Link]
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carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Doc Brown's Chemistry. Available at: [Link]
-
Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)-quinazolinone Derivatives. MDPI. Available at: [Link]
-
A roadmap to engineering antiviral natural products synthesis in microbes. PMC. Available at: [Link]
-
(2R)-but-3-yn-2-ol | C4H6O | CID 638102. PubChem. Available at: [Link]
-
Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. MDPI. Available at: [Link]
-
Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[2][10][11]triazolo[1,5-c]quinazolines. PubMed. Available at: [Link]
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Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[2][10][11]triazolo[1,5-c]quinazolines. MDPI. Available at: [Link]
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IR Absorption Table. University of Colorado Boulder. Available at: [Link]
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]
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Specific rotation. Wikipedia. Available at: [Link]
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(a) Natural abundance 2 H-{ 1 H} NMR spectrum of (±)-but-3-en-2-ol.... ResearchGate. Available at: [Link]
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Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. MDPI. Available at: [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. Doc Brown's Chemistry. Available at: [Link]
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Synthesis and selective coronary vasodilatory activity of 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives: novel potassium channel openers. PubMed. Available at: [Link]
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Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9). MDPI. Available at: [Link]
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Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. Available at: [Link]
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C-13 NMR spectrum of 2-methylbut-1-ene. Doc Brown's Chemistry. Available at: [Link]
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C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical .... Doc Brown's Chemistry. Available at: [Link]
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C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for .... Doc Brown's Chemistry. Available at: [Link]
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infrared spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Doc Brown's Chemistry. Available at: [Link]
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Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Available at: [Link]
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C5H10 mass spectrum of 2-methylbut-2-ene (2-methyl-2-butene) fragmentation pattern of m .... Doc Brown's Chemistry. Available at: [Link]
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C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]
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The mass spectra of the E/Z isomers of but-2-ene (cis/trans isomers of 2-butene). Doc Brown's Chemistry. Available at: [Link]
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2-Methyl-3-buten-2-ol - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
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Synthesis and Cardiotropic Activity of Linear Methoxyphenyltriazaalkanes. Semantic Scholar. Available at: [Link]
-
Refractive Indices, Densities and Excess Molar Volumes of Monoalcohols + Water. Moodle@Units. Available at: [Link]
-
Determining Refractive Index Experiment. YouTube. Available at: [Link]
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